molecular formula C22H18FN3O2S2 B2392340 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 1260928-17-3

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No. B2392340
CAS RN: 1260928-17-3
M. Wt: 439.52
InChI Key: QBCJGFIGLQJDFC-UHFFFAOYSA-N
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Description

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds structurally related to thieno[3,2-d]pyrimidin-2-yl derivatives have been utilized in the radiosynthesis of selective radioligands for imaging translocator protein (18 kDa) with positron emission tomography (PET), showcasing their potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Dual Inhibition in Cancer Therapy

Another study highlighted the synthesis of thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, indicating their promise in cancer therapy due to their potent inhibitory activities (Gangjee et al., 2008).

Molecular Structure and Docking Studies

Research on molecules with thieno[3,2-d]pyrimidine structures has also included quantum chemical insight into their molecular structure, natural bond orbital analysis, and molecular docking, particularly for antiviral properties against SARS-CoV-2, demonstrating the application in the design of antiviral drugs (Mary et al., 2020).

Crystal Structure Analysis

The crystal structures of molecules containing diaminopyrimidin-2-yl sulfanyl acetamide have been investigated, providing foundational knowledge on molecular conformations and interactions that could inform drug design and synthesis strategies (Subasri et al., 2017).

properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-8-14(2)10-17(9-13)26-21(28)20-18(6-7-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-11H,12H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCJGFIGLQJDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

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